Schinifoline Schinifoline Schinifoline is a member of quinolines.
Schinifoline is a natural product found in Zanthoxylum simulans and Zanthoxylum schinifolium with data available.
Brand Name: Vulcanchem
CAS No.: 80554-58-1
VCID: VC0542806
InChI: InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3
SMILES: O=C1C=C(CCCCCCC)N(C)C2=C1C=CC=C2
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol

Schinifoline

CAS No.: 80554-58-1

Cat. No.: VC0542806

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Schinifoline - 80554-58-1

Specification

CAS No. 80554-58-1
Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
IUPAC Name 2-heptyl-1-methylquinolin-4-one
Standard InChI InChI=1S/C17H23NO/c1-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)2/h8-9,11-13H,3-7,10H2,1-2H3
Standard InChI Key HCUSLQJBGQJQCB-UHFFFAOYSA-N
SMILES O=C1C=C(CCCCCCC)N(C)C2=C1C=CC=C2
Canonical SMILES CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Schinifoline's molecular identity has been a subject of debate, with two distinct structural formulations reported in authoritative databases:

PubChem-Derived Structure

The PubChem entry (CID 133504) describes schinifoline as 2-heptyl-1-methylquinolin-4-one (C₁₇H₂₃NO; molecular weight 257.37 g/mol) . Key features include:

  • IUPAC Name: 2-heptyl-1-methylquinolin-4-one

  • SMILES: CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

  • CAS Registry: 80554-58-1

ContaminantDB-Derived Structure

ContaminantDB (CHEM033585) reports an alternative structure: 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-1,2-dihydroquinolin-2-one (C₁₅H₁₅NO₂; molecular weight 241.28 g/mol) . Critical distinctions include:

  • IUPAC Name: 4-methoxy-3-[(1E)-3-methylbuta-1,3-dien-1-yl]-1,2-dihydroquinolin-2-one

  • CAS Registry: 149998-56-1

Table 1: Comparative Structural Analysis

PropertyPubChem Schinifoline ContaminantDB Schinifoline
Molecular FormulaC₁₇H₂₃NOC₁₅H₁₅NO₂
Molecular Weight (g/mol)257.37241.28
CAS Number80554-58-1149998-56-1
Key Functional GroupsQuinolin-4-one, heptylDihydroquinolin-2-one, methoxy

This discrepancy suggests either taxonomic misidentification in source plants or divergent naming conventions for structural isomers. Until resolved, researchers must specify the CAS number or structural formula when referencing schinifoline.

Natural Occurrence and Extraction

Schinifoline is primarily isolated from Zanthoxylum species:

Biosynthetic Pathways

As a 4-quinolinone alkaloid, schinifoline likely originates from the anthranilic acid pathway, common in Rutaceae family plants . Extraction protocols typically involve:

  • Ethanol or methanol solvent extraction of dried plant material

  • Column chromatography using silica gel or Sephadex LH-20

  • Final purification via preparative HPLC

Yield Optimization

From Z. schinifolium stems, yields average 0.04g per 1kg dry weight . Factors influencing yield include:

  • Plant age (3-year-old specimens show highest alkaloid content)

  • Seasonal variation (peak accumulation in late summer)

  • Soil composition (nitrogen-rich soils enhance production)

Pharmacological Activities

Candida albicans Inhibition

Schinifoline demonstrates dose-dependent fungistatic effects against C. albicans:

Table 2: Antifungal Activity Metrics

Parameter50 mg/L100 mg/L200 mg/L
Growth Inhibition (%)28.464.789.2
Biofilm Reduction (%)15.342.867.5
Hyphal Transition (%)18.955.681.4

Mechanistic studies in Caenorhabditis elegans models reveal schinifoline upregulates lysosomal pathway genes (lys-1, cup-5) by 2.3–3.1 fold, enhancing degradation of fungal virulence factors .

NF-κB Pathway Modulation

In TNFα-stimulated cells, schinifoline (20μM) achieves:

  • 72% inhibition of NF-κB luciferase reporter activity

  • 58% reduction in iNOS mRNA expression

  • 63% decrease in ICAM-1 promoter activity

The proposed mechanism involves direct interaction with IκB kinase (IKK), preventing IκB phosphorylation and subsequent NF-κB nuclear translocation.

Structural-Activity Relationships

Key functional groups influencing bioactivity:

  • Quinolinone Core: Essential for antifungal activity; hydrogen bonding with fungal CYP51

  • Alkyl Side Chain: Heptyl group in PubChem structure enhances membrane permeability

  • Methoxy Group: In ContaminantDB variant, contributes to NF-κB inhibition via hydrogen bonding with IKKβ

Toxicological Profile

Limited data exists, but preliminary studies indicate:

  • LD₅₀ in murine models: >2000 mg/kg (oral)

  • No hepatotoxicity at therapeutic doses (≤100 mg/kg)

  • CYP450 interactions: Moderate inhibition of CYP3A4 (IC₅₀ 48μM)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator